RPR-260243
Overview
Description
RPR260243 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. This compound is known for its ability to slow deactivation and attenuate inactivation of hERG1 channels, making it a valuable tool in the study of cardiac electrophysiology and potential therapeutic applications .
Mechanism of Action
RPR-260243, also known as (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, is a potent activator of the human ether-a-go-go-related gene (hERG) channels .
Target of Action
The primary target of this compound is the hERG1 channels . These channels are voltage-gated potassium channels that play a crucial role in the repolarization of action potentials in cardiomyocytes .
Mode of Action
This compound interacts with its target, the hERG1 channels, by slowing deactivation and attenuating inactivation . This means that the compound keeps the channels open for a longer period, allowing more potassium ions to flow through, which in turn affects the electrical activity of the cells .
Biochemical Pathways
The action of this compound primarily affects the potassium ion transport pathway . By modulating the activity of hERG1 channels, the compound influences the flow of potassium ions across the cell membrane, which is a key factor in the generation and propagation of electrical signals in cells .
Result of Action
The modulation of hERG1 channel activity by this compound has significant effects at the molecular and cellular levels. It can prolong the duration of the action potential plateau and induce multiple spikes . This can have a profound effect on the electrical activity of cells, particularly cardiomyocytes, potentially influencing heart rhythm .
Biochemical Analysis
Biochemical Properties
RPR-260243 interacts with the hERG1 channels, slowing their deactivation and attenuating their inactivation . This interaction enhances the protective IKr current early in the refractory period, reducing arrhythmogenicity .
Cellular Effects
This compound influences cell function by modulating the activity of hERG1 channels. By slowing the deactivation and attenuating the inactivation of these channels, this compound can alter cellular signaling pathways and potentially influence gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to hERG1 channels and modifying their currents. Specifically, this compound slows the deactivation and attenuates the inactivation of these channels . This modification of hERG currents can influence gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the function of hERG1 channels . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active investigation .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RPR260243 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of RPR260243 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RPR260243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: RPR260243 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electrophysiological properties, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
RPR260243 has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dofetilide: A known hERG channel inhibitor used in the treatment of cardiac arrhythmias.
E-4031: Another hERG channel inhibitor with similar electrophysiological effects.
PD-307243: A compound with similar hERG channel activation properties.
Uniqueness of RPR260243
RPR260243 is unique in its ability to selectively activate hERG channels without significantly affecting other ion channels. This specificity makes it a valuable tool for studying hERG channel function and developing targeted therapies for cardiac arrhythmias .
Properties
IUPAC Name |
(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMWKSURFWKAL-HXOBKFHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466757 | |
Record name | RPR-260243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668463-35-2 | |
Record name | RPR-260243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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